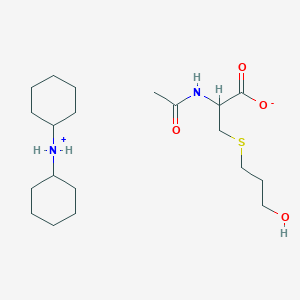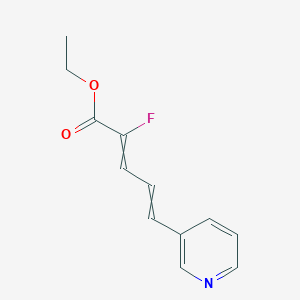
(-)-Phyllocladene
Overview
Description
Synthesis Analysis
The synthesis of (-)-Phyllocladene has been explored through different methods. Tahara et al. (1975) described a synthesis route starting from l-abietic acid, utilizing intramolecular carbenoid reaction of diazoketones and subsequent cleavage of the resulting cyclopropyl ring with Li-liquid NH3 (Tahara et al., 1975). Another approach by Nagata and Narisada (1968) involves the synthesis of steroidal derivatives having a bicyclo[3.2.1]octane bridged ring system of the phyllocladene type (Nagata & Narisada, 1968).
Molecular Structure Analysis
The molecular structure of (-)-Phyllocladene has been a subject of study to understand its chemical characteristics and potential applications. The studies mentioned do not specifically delve into the molecular structure analysis of (-)-Phyllocladene, but such analysis typically involves spectroscopic methods and X-ray crystallography to elucidate the compound's arrangement of atoms.
Chemical Reactions and Properties
Chemical reactions involving (-)-Phyllocladene are crucial for understanding its reactivity and potential for functionalization. Cambie et al. (1974) discussed the iodocarboxylations of phyllocladene and its derivatives, proposing an SN2' type mechanism for the solvolysis of the allylic iodide (Cambie et al., 1974).
Scientific Research Applications
Chemical Composition and Variability : In the study of Dacrydium biforme, phyllocladene was identified as the major diterpene in adult foliage. This indicates its significant presence in certain plant species and its potential for various applications in plant chemistry (Hayman, Perry, & Weavers, 1986).
Geochemical Applications : The occurrence and transformation of phyllocladanes in brown coals from Hungary were analyzed, highlighting the role of phyllocladene in geochemical processes and the evolution of coal basins. This suggests applications in understanding coal formation and thermal stress effects on organic compounds (Alexander, Hazai, Grimalt, & Albaigés, 1987).
Synthetic Applications : The synthesis of d-kaurene and d-phyllocladene from l-abietic acid demonstrates the potential for synthetic applications of phyllocladene in organic chemistry and pharmaceutical research (Tahara, Shimagaki, Ohara, Tanaka, & Nakata, 1975).
Chemical Analysis and Identification : The identification of (+)-Phyllocladene and other diterpenes as fungal metabolites from Phomopsis amygdali F6 indicates the role of phyllocladene in fungal biology and its potential use in studying fungal metabolites (Kenmoku, Tanaka, Ogiyama, Kato, & Sassa, 2004).
Phylloclimate Studies : Research on phylloclimate highlights the importance of understanding the microclimate effects on individual plant organs, including those containing phyllocladene. This has implications for agricultural sciences and plant physiology (Chelle, 2005).
Mechanism of Action
If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve looking at the compound’s pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted by the body) and pharmacodynamics (its biochemical and physiological effects and mechanisms) .
Safety and Hazards
properties
IUPAC Name |
(1R,4R,9R,10R,13S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3/t15-,16+,17-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVABDHFQKWOSV-NDLGOLERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (-)-phyllocladene?
A1: The molecular formula of (-)-phyllocladene is C20H32, and its molecular weight is 272.47 g/mol.
Q2: What is the structure of (-)-phyllocladene?
A2: (-)-Phyllocladene is a tricyclic diterpene hydrocarbon with a kaurane skeleton. It possesses a double bond between carbons 16 and 17. []
Q3: What spectroscopic data is available for (-)-phyllocladene?
A3: Various spectroscopic techniques have been employed to characterize (-)-phyllocladene. These include 1H-NMR, 13C-NMR, GC-MS, and mass spectrometry. Researchers have used these techniques to confirm its structure and analyze its presence in different plant sources. [, , , , ]
Q4: Can phyllocladene be synthesized from other natural compounds?
A4: Yes, phyllocladene can be synthesized from other natural compounds like abietic acid. Researchers have developed stereoselective synthetic routes to obtain (+)-phyllocladene from l-abietic acid. [, ]
Q5: What is the biological activity of (-)-phyllocladene?
A5: While (-)-phyllocladene itself has not been extensively studied for its biological activity, some studies suggest its potential antifungal properties. Additionally, it is a precursor to various biologically active compounds, such as phyllocladanol, which exhibits antifungal activity. [, , ]
Q6: What organisms produce (-)-phyllocladene?
A6: (-)-Phyllocladene is primarily found in the essential oils of various conifer species, particularly those belonging to the Podocarpaceae and Cupressaceae families. [, , , , , ]
Q7: Is (-)-phyllocladene found in all parts of the plant?
A7: The presence and concentration of (-)-phyllocladene can vary significantly depending on the plant part. Studies on Cryptomeria japonica, for example, have shown its presence in foliage, bark, and heartwood, with varying compositions. [, ]
Q8: Can environmental factors affect (-)-phyllocladene production in plants?
A8: Yes, environmental factors such as altitude, soil type, and wood age can influence the yield and composition of essential oils containing (-)-phyllocladene. For instance, studies on Cryptomeria japonica have highlighted variations in (-)-phyllocladene content based on these factors. []
Q9: How does the biological activity of (-)-phyllocladene compare to other terpenes found in the same plant?
A9: The biological activity of (-)-phyllocladene may differ from other terpenes found in the same plant. For instance, in studies on Cryptomeria japonica, α-pinene and terpinen-4-ol exhibited higher antifungal activity compared to (-)-phyllocladene. []
Q10: Are there any known applications of (-)-phyllocladene in traditional medicine?
A10: While specific traditional uses of (-)-phyllocladene have not been extensively documented, plants containing this compound, like Callicarpa macrophylla, have a history of use in traditional medicine for various ailments. []
Q11: What is the potential of (-)-phyllocladene in drug discovery?
A11: (-)-Phyllocladene serves as a promising scaffold for developing novel bioactive compounds. Its unique structure and the possibility of chemical modifications make it an attractive target for drug discovery research, particularly in developing antifungal agents. [, ]
Q12: Is (-)-phyllocladene stable under different storage conditions?
A12: The stability of (-)-phyllocladene may vary depending on factors such as temperature, light exposure, and storage media. Further research is needed to determine its stability under specific conditions and develop appropriate storage strategies. []
Q13: Have there been any studies on formulating (-)-phyllocladene for improved delivery or stability?
A13: While specific formulation strategies for (-)-phyllocladene have not been extensively reported, researchers are constantly exploring novel drug delivery systems to enhance the bioavailability and stability of various bioactive compounds, including terpenes. []
Q14: What is the toxicological profile of (-)-phyllocladene?
A14: Currently, detailed toxicological data on (-)-phyllocladene is limited. Further research is essential to evaluate its safety profile, including potential toxicity and adverse effects, before considering it for any therapeutic applications. []
Q15: What are the environmental implications of extracting (-)-phyllocladene from plant sources?
A15: Sustainable harvesting practices are crucial when considering the extraction of (-)-phyllocladene from natural sources. Responsible management of plant populations and exploring alternative production methods like bioengineering can help minimize the environmental impact. []
Q16: What are the current research gaps in (-)-phyllocladene research?
A16: Despite its potential, research on (-)-phyllocladene is still in its early stages. Key areas requiring further investigation include its biosynthesis pathway, pharmacological properties, toxicological profile, and potential therapeutic applications. []
Q17: What are the future directions for (-)-phyllocladene research?
A17: Future research should focus on understanding the structure-activity relationship of (-)-phyllocladene and its derivatives. Developing efficient and sustainable production methods, exploring its potential in various fields like agriculture and pharmaceuticals, and conducting comprehensive toxicological studies are crucial for its future applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxo-5-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]pentanoic acid](/img/structure/B1151582.png)
